molecular formula C24H26FN5O2S B11196735 2-({6-[4-(2-Fluorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)-N-[(2-methoxyphenyl)methyl]acetamide

2-({6-[4-(2-Fluorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)-N-[(2-methoxyphenyl)methyl]acetamide

Cat. No.: B11196735
M. Wt: 467.6 g/mol
InChI Key: QHPHYPJZSRKCRD-UHFFFAOYSA-N
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Description

2-({6-[4-(2-Fluorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)-N-[(2-methoxyphenyl)methyl]acetamide is a complex organic compound that features a piperazine ring, a pyrimidine ring, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-[4-(2-Fluorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)-N-[(2-methoxyphenyl)methyl]acetamide typically involves multiple steps, including the formation of the piperazine and pyrimidine rings, followed by their coupling and subsequent functionalization. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and automated synthesis equipment to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-({6-[4-(2-Fluorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)-N-[(2-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are tailored to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a simpler amine derivative.

Scientific Research Applications

2-({6-[4-(2-Fluorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)-N-[(2-methoxyphenyl)methyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({6-[4-(2-Fluorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)-N-[(2-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.

    4-(4-Fluorophenyl)piperazin-1-yl]-[4-(4-methylphenyl)-2-(trifluoromethyl)-1,5,9-triazabicyclo[4.3.0]nona-5,7-dien-7-yl]methanone: Another compound with a piperazine ring and fluorophenyl group.

Uniqueness

2-({6-[4-(2-Fluorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)-N-[(2-methoxyphenyl)methyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H26FN5O2S

Molecular Weight

467.6 g/mol

IUPAC Name

2-[6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanyl-N-[(2-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C24H26FN5O2S/c1-32-21-9-5-2-6-18(21)15-26-23(31)16-33-24-14-22(27-17-28-24)30-12-10-29(11-13-30)20-8-4-3-7-19(20)25/h2-9,14,17H,10-13,15-16H2,1H3,(H,26,31)

InChI Key

QHPHYPJZSRKCRD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CSC2=NC=NC(=C2)N3CCN(CC3)C4=CC=CC=C4F

Origin of Product

United States

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